molecular formula C13H13F6NO3 B13349790 N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B13349790
M. Wt: 345.24 g/mol
InChI Key: IXKYQVNNGNIYAX-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a structurally complex acetamide derivative characterized by a phenethyl backbone substituted with 2,5-dimethoxy and 4-trifluoromethyl groups. The trifluoroacetamide moiety is directly attached to the phenethyl nitrogen, contributing to its distinct electronic and steric profile.

Properties

Molecular Formula

C13H13F6NO3

Molecular Weight

345.24 g/mol

IUPAC Name

N-[2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H13F6NO3/c1-22-9-6-8(12(14,15)16)10(23-2)5-7(9)3-4-20-11(21)13(17,18)19/h5-6H,3-4H2,1-2H3,(H,20,21)

InChI Key

IXKYQVNNGNIYAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine

Method A: Nitration and Reduction Route

  • Starting Material : 2,5-Dimethoxy-4-(trifluoromethyl)benzene.
  • Step 1 : Nitration of the aromatic ring at the appropriate position, followed by reduction to the corresponding amine.
  • Step 2 : Conversion of the aromatic amine to phenethylamine via side-chain elongation, typically through a Friedel–Crafts alkylation or side-chain substitution.

Method B: Direct Substitution

  • Using : 2,5-Dimethoxy-4-(trifluoromethyl)benzene.
  • Reaction : Side-chain functionalization via lithiation or directed ortho-lithiation, followed by reaction with ethylene oxide or similar reagents to introduce the ethylamine chain.

Literature Data

  • Studies on similar phenethylamine derivatives suggest that methylation and trifluoromethyl substitution can be achieved via electrophilic aromatic substitution reactions, with yields typically ranging from 55% to 86% under optimized conditions (see,,).

Typical Reaction Conditions

Step Reagents Solvent Temperature Yield Notes
Aromatic substitution Trifluoromethylating agents (e.g., CF₃I, Togni reagent) DCM or acetonitrile -20°C to room temperature Variable Requires careful control to avoid over-substitution
Side-chain elongation Ethylene oxide or similar Ethanol or THF Reflux 55-86% Based on literature reports

Conversion to the Amide: Formation of the Trifluoroacetamide

Acylation with Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

The phenethylamine intermediate undergoes acylation to form the trifluoroacetamide:

R–NH₂ + (CF₃CO)₂O → R–NH–CO–CF₃

Reaction Conditions:

  • Reagents : Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
  • Solvent : Dichloromethane (DCM) or chloroform.
  • Temperature : 0°C to room temperature.
  • Catalyst : Usually none, but pyridine or triethylamine can be added as base to scavenge HCl or excess acid.

Typical Procedure

  • Dissolve phenethylamine in DCM.
  • Cool the solution to 0°C.
  • Add trifluoroacetic anhydride dropwise with stirring.
  • Allow the mixture to warm to room temperature and stir for several hours.
  • Work-up involves washing with water, drying over magnesium sulfate, and purification via chromatography.

Yield and Purity

  • The acylation typically yields 70-85% of the desired trifluoroacetamide, with high purity confirmed via NMR and mass spectrometry (,).

Alternative Synthetic Routes and Notes

  • Direct amidation of the phenethylamine with trifluoroacetic acid derivatives using coupling agents like EDCI or DCC can be employed, especially when the amine is sensitive.
  • Protection of amino groups may be necessary if multiple reactive sites are present.
  • Reaction optimization includes controlling temperature, reagent equivalents, and reaction time to maximize yield and minimize side-products.

Summary of Key Data

Step Reagents Solvent Temperature Typical Yield References
Phenethylamine synthesis Aromatic trifluoromethylation DCM, acetonitrile -20°C to room temp 55-86% ,,
Amide formation Trifluoroacetic anhydride DCM 0°C to room temp 70-85% ,

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling cascades .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Functional Groups Potential Applications References
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide 2,5-Dimethoxy, 4-CF₃, phenethyl Trifluoroacetamide Agrochemicals/Drugs N/A
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-...acetamide (e) Amino, hydroxy, diphenyl Acetamide, phenoxy Pharmaceuticals
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) Chloro, diethyl, methoxymethyl Chloroacetamide Herbicides
N-(4-(2,5-dioxo-4-oxazolidinyl)butyl)-2,2,2-trifluoroacetamide Oxazolidinone, butyl Trifluoroacetamide Enzymatic inhibitors
N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-...acetamide Pyrazole, dimethyl, phenyl Trifluoroacetamide Anti-inflammatory

Notes on Structural and Functional Implications

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to chlorine in pesticidal analogs, though at the cost of reduced biodegradability .
  • Synthetic Viability : Methoxy and trifluoromethyl groups are synthetically accessible, suggesting scalability for industrial applications compared to complex heterocycles .

Biological Activity

N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activity, particularly in the context of psychoactive effects and receptor interactions. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16F3N O2
  • Molar Mass : 263.260 g/mol

The compound is characterized by a complex structure that includes trifluoromethyl and methoxy groups, which significantly influence its pharmacological properties.

Research indicates that compounds similar to this compound act primarily as agonists at serotonin receptors, specifically the 5-HT_2A and 5-HT_2C receptors. These receptors are implicated in various neurophysiological processes including mood regulation and perception.

Key Findings:

  • Receptor Agonism : The compound has been shown to exhibit high agonist potency at the 5-HT_2A and 5-HT_2C receptors while demonstrating modest selectivity over other serotonin receptor subtypes such as 5-HT_1A and 5-HT_6 .
  • Psychoactive Effects : In animal studies, it has been noted that this compound can elicit head-twitch responses (HTR), a common behavioral marker for hallucinogenic activity .
  • Neuroplasticity : The activation of 5-HT_2A receptors has been associated with increased expression of genes involved in neuroplasticity within the frontal cortex .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving related compounds:

Activity TypeObserved EffectReference
Serotonin Receptor Activation Agonist at 5-HT_2A and 5-HT_2C receptors
Psychoactive Response Elicits head-twitch response in rodents
CNS Penetration Readily crosses the blood-brain barrier
Gene Expression Modulation Increases neuroplasticity-related gene expression

Case Studies

  • Animal Studies on Psychoactivity :
    • In a study where various phenethylamines were tested for their psychoactive effects, this compound demonstrated a potency greater than that of traditional psychedelics like LSD when substituted in drug discrimination tasks in rats .
  • Comparative Analysis with Similar Compounds :
    • A comparative analysis with other derivatives such as CYB210010 showed that while both compounds activated serotonin receptors effectively, the trifluoroacetamide exhibited a unique profile in terms of receptor selectivity and behavioral outcomes .

Q & A

Q. Table 1. Key Synthetic Parameters for Acetamide Derivatives

ParameterOptimization StrategyReference
Reaction Temperature25–50°C for coupling; <80°C to prevent side reactions
SolventDMF for polar intermediates; THF for Grignard reactions
CatalystsK₂CO₃ for deprotonation; Pd(PPh₃)₄ for cross-coupling

Q. Table 2. Analytical Conditions for Purity Assessment

TechniqueConditionsReference
HPLCC18 column, 0.1% TFA in H₂O/acetonitrile (70:30 → 10:90 over 20 min), UV 254 nm
¹H NMRCDCl₃, 400 MHz; integration of methoxy (δ 3.8 ppm) and aromatic protons

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